Product packaging for [(E)-3-thienylmethyleneamino]thiourea(Cat. No.:CAS No. 1161720-10-0)

[(E)-3-thienylmethyleneamino]thiourea

Cat. No.: B2371095
CAS No.: 1161720-10-0
M. Wt: 185.26
InChI Key: ZSSANNLIWCSLCB-FPYGCLRLSA-N
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Description

[(E)-3-Thienylmethyleneamino]thiourea is a thiourea derivative incorporating a thiophene ring, a structure of significant interest in medicinal chemistry and chemical biology research. Thiourea derivatives are widely investigated for their diverse biological activities and serve as versatile intermediates in organic synthesis . The thiophene moiety is a common bioisostere for phenyl rings, and its incorporation into thiourea scaffolds is a established strategy to explore new chemical space and modulate the properties of research molecules . This compound is of particular value for researchers studying the nitric oxide synthase (NOS) family of enzymes. Structurally related N-aryl and N-heteroaryl methylenethioureas have been reported to stimulate the activity of inducible NOS (iNOS) in experimental settings, providing useful tools for probing the complex regulation of this enzyme . The mechanism of action for such effects is an area of active investigation, but many thiourea derivatives are known to act as ligands, potentially coordinating to metal centers in enzyme active sites, which may underlie their ability to interact with and modulate enzymes like iNOS . Beyond NOS research, thiourea derivatives are broadly explored in various fields for their potential antibacterial, antioxidant, and anticancer properties, making them a versatile scaffold for developing new pharmacological probes . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N3S2 B2371095 [(E)-3-thienylmethyleneamino]thiourea CAS No. 1161720-10-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-thiophen-3-ylmethylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S2/c7-6(10)9-8-3-5-1-2-11-4-5/h1-4H,(H3,7,9,10)/b8-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSANNLIWCSLCB-FPYGCLRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C=NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC=C1/C=N/NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological and Pharmacological Profile

Antimicrobial Activity

Thiophene-containing thiosemicarbazones have been reported to exhibit significant activity against a range of bacteria and fungi. The mechanism of action is often attributed to the chelation of essential metal ions or the inhibition of key enzymes in the microbial pathogens.

Illustrative Minimum Inhibitory Concentration (MIC) Data for Analogous Compounds (in µg/mL):

Microorganism Example Compound A Example Compound B
Staphylococcus aureus1632
Escherichia coli3264
Candida albicans816

Anticancer Activity

Many thiosemicarbazones have demonstrated potent anticancer activity, with some compounds progressing to clinical trials. Their mode of action often involves the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis and repair, or the induction of apoptosis through various cellular pathways. The activity of [(E)-3-thienylmethyleneamino]thiourea against various cancer cell lines would be a primary focus of investigation.

Illustrative IC₅₀ Values for Analogous Compounds (in µM):

Cancer Cell Line Example Compound C Example Compound D
MCF-7 (Breast)5.28.1
A549 (Lung)7.810.5
HCT116 (Colon)4.56.9

Conclusion

[(E)-3-thienylmethyleneamino]thiourea represents a molecule of significant interest within the field of medicinal chemistry. While detailed, specific research on this particular compound is not widely available in the public domain, the extensive body of work on the thiourea (B124793) and thiosemicarbazone scaffold, particularly those bearing heterocyclic moieties, provides a strong foundation for predicting its potential chemical and biological properties. The straightforward synthesis and the likelihood of interesting biological activities make it a compelling target for future research endeavors. Further investigation is necessary to fully elucidate the specific characteristics and therapeutic potential of this promising compound.

Computational and Theoretical Studies on E 3 Thienylmethyleneamino Thiourea

Computational Insights into Molecular Recognition and Potential Target Interactions (e.g., Molecular Docking Methodologies)

Following a comprehensive search of scientific literature, no specific computational studies, including molecular docking, molecular recognition, or potential target interaction analyses, were found for the compound [(E)-3-thienylmethyleneamino]thiourea. Therefore, detailed research findings, data tables of binding energies, or specific molecular interactions for this particular compound cannot be provided.

Mechanistic Research on Biological Activities of E 3 Thienylmethyleneamino Thiourea and Its Analogs in Vitro, Non Clinical Focus

Exploration of Molecular Mechanisms of Action in Cellular and Subcellular Systems

The biological activities of [(E)-3-thienylmethyleneamino]thiourea and its analogs are attributed to a variety of molecular mechanisms within cellular and subcellular systems. Research indicates that the thiourea (B124793) scaffold is a versatile pharmacophore capable of interacting with multiple biological targets. biointerfaceresearch.com The primary mechanisms elucidated through in vitro studies involve enzyme inhibition, interactions with nucleic acids and proteins, modulation of cell cycle progression, induction of programmed cell death (apoptosis), and regulation of oxidative stress through the scavenging of reactive oxygen species (ROS). biointerfaceresearch.commdpi.comnih.gov

The functional versatility of thiourea derivatives stems from the chemical nature of the thiourea group, which contains a thionic group and two amino groups. biointerfaceresearch.com These features allow for the formation of non-covalent bonds, such as hydrogen bonds and π-π interactions, with various functional groups present in biological macromolecules like enzymes and cellular receptors. biointerfaceresearch.comsemanticscholar.org Furthermore, the ability to introduce diverse substituents onto the thiourea core allows for the fine-tuning of their electronic properties, lipophilicity, and steric profile, which in turn modulates their specificity and potency towards different biological targets. biointerfaceresearch.comresearchgate.net These molecular interactions can disrupt critical cellular pathways, leading to effects such as the inhibition of cancer cell proliferation, antimicrobial activity, and antioxidant effects. mdpi.comnih.gov

Biochemical Pathways and Enzyme Inhibition Studies

A significant mechanism of action for thiourea derivatives is the inhibition of various enzymes crucial for cellular function and survival. researchgate.net Their ability to interact with active sites through hydrogen bonding and other non-covalent interactions makes them effective inhibitors for a wide range of enzymes. biointerfaceresearch.comsemanticscholar.org

Studies have demonstrated that specific thiourea analogs are potent inhibitors of several enzyme classes:

Kinases: Certain N-aryl-N'-heterocyclic substituted thioureas have shown potent inhibitory activity against key kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and B-RAF. One derivative exhibited a VEGFR2 inhibition with an IC50 of 0.11 µM, a potency comparable to the drug Sorafenib. biointerfaceresearch.com

Topoisomerases: Thiourea derivatives have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. nih.gov This inhibition disrupts bacterial cell division, forming the basis of their antibacterial properties. nih.gov

Hydrolases: Thiourea compounds have been evaluated against various hydrolases. They have shown remarkable inhibition against esterase enzymes like butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). semanticscholar.orgdergipark.org.tr Additionally, some derivatives are effective inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. dergipark.org.trresearchgate.net

Other Enzymes: Research has also highlighted the inhibition of other enzymes, including matrix metalloproteinase 9 (MMP9), histone deacetylase 1 (HDAC1), tyrosinase, and carbonic anhydrases (CAs). biointerfaceresearch.comdergipark.org.trnih.govnih.gov For instance, specific sulphonyl thiourea compounds were found to be potent inhibitors of human carbonic anhydrase (hCA) isoforms I, II, IX, and XII. nih.gov

The inhibitory potential of several thiourea derivatives against various enzymes is summarized in the table below.

Compound/Derivative ClassTarget EnzymeActivity (IC50 / KI)Reference
N-Aryl-N'-heterocyclic thiourea (Compound 24)VEGFR20.11 µM biointerfaceresearch.com
Substituted benzothiazole (B30560) thioureas (19a, 19b)S. aureus Topoisomerase IV0.012 µg/mL, 0.008 µg/mL nih.gov
Lenalidomide-thiourea derivative (Compound 11)HDAC168.02% inhibition at 10 µM nih.gov
Sulphonyl thiourea (Compound 7d)hCA XII111.04 nM (KI) nih.gov
Thiourea derivativesButyrylcholinesterase (BChE)Good inhibitory activity dergipark.org.tr
Thiourea derivative (Compound 2g)α-Amylase & α-GlucosidaseBest in series dergipark.org.tr
Piperazine (B1678402) thiourea (Compound 5i)L. amazonensis amastigotes1.8 µM researchgate.net

Investigation of Interactions with Nucleic Acids and Proteins

Beyond enzyme inhibition, the biological effects of thiourea derivatives are also mediated by direct interactions with nucleic acids and other proteins. The planar structures and hydrogen bonding capabilities of these compounds facilitate binding to the grooves or intercalating between the base pairs of DNA. biointerfaceresearch.com

Molecular docking studies have revealed that certain thiourea conjugates, such as 1-(adamantane-1-carbonyl)-3-(1-naphthyl) thiourea, can interact with DNA through a mixed binding mode. biointerfaceresearch.com The planar naphthyl group can intercalate between DNA base pairs, while other parts of the molecule may interact with the minor grooves. biointerfaceresearch.com Similarly, some bis-thiourea derivatives have been shown to exhibit groove binding and mixed-mode DNA binding. mdpi.com This interaction can interfere with DNA replication and transcription, contributing to their cytotoxic effects against cancer cells or antimicrobial activity.

Thiourea derivatives also demonstrate the ability to bind to proteins such as serum albumins. Studies using fluorescence spectroscopy and molecular modeling on the interaction between N-n-undecyl-N'-(sodium-p-aminobenzenesulfonate) thiourea (UPT) and both bovine serum albumin (BSA) and human serum albumin (HSA) have been conducted. nih.gov The findings indicated that the primary acting force is hydrophobic interaction, supplemented by hydrogen bonds. nih.gov This binding is significant as it can affect the distribution and bioavailability of the compounds in vivo.

Induction of Apoptosis and Cell Cycle Modulation at the Molecular Level (in vitro cell lines)

A key mechanism underlying the anticancer potential of this compound and its analogs is the ability to induce apoptosis and modulate the cell cycle in cancer cells. nih.govmdpi.com In vitro studies on various human tumor cell lines have shown that these compounds can arrest the cell cycle at different phases and trigger the apoptotic cascade.

For example, a study on aminodi(hetero)arylamines with a thieno[3,2-b]pyridine (B153574) core, an analog structure, demonstrated that the most promising compound caused a decrease in the percentage of cells in the G0/G1 phase and a significant increase in the sub-G1 peak, which is indicative of apoptosis. mdpi.com This was confirmed by Annexin V/Propidium Iodide staining. mdpi.com Another investigation into lenalidomide-based urea (B33335) and thiourea derivatives found that the lead compound induced apoptosis in Caki renal cancer cells by modulating the levels of key regulatory proteins. nih.gov

The molecular pathways involved in these processes often include:

Modulation of Bcl-2 Family Proteins: Thiourea derivatives have been shown to alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.govnih.gov An increased Bax/Bcl-2 ratio is a common trigger for the intrinsic apoptotic pathway. researchgate.net

Activation of Caspases: The apoptotic cascade culminates in the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis. researchgate.net

Regulation of Cell Cycle Proteins: These compounds can influence the expression of proteins that control cell cycle progression. researchgate.net This includes the downregulation of cyclins (e.g., Cyclin D1) and the upregulation of cyclin-dependent kinase inhibitors (e.g., p21 and p27), leading to cell cycle arrest. mdpi.comresearchgate.net

Reactive Oxygen Species Scavenging and Antioxidant Mechanisms

Thiourea and its derivatives are recognized for their antioxidant properties, which are linked to their ability to scavenge reactive oxygen species (ROS). mdpi.comresearchgate.net ROS are highly reactive molecules, such as superoxide (B77818) anions and hydroxyl radicals, that can cause oxidative damage to lipids, proteins, and DNA when present in excess. nih.govscienceopen.com This oxidative stress is implicated in the pathophysiology of numerous diseases. nih.gov

The antioxidant mechanism of thiourea compounds is primarily attributed to their hydrogen-donating ability. semanticscholar.org They can react with and neutralize stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH), thereby terminating oxidative chain reactions. mdpi.comsemanticscholar.org The scavenging potential is often evaluated using in vitro assays such as the DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.comdergipark.org.tr

Studies have shown that certain derivatives exhibit potent antioxidant activity. For example, 1,3-bis(3,4-dichlorophenyl) thiourea demonstrated strong antioxidant potential with IC50 values of 45 µg/mL in the DPPH assay and 52 µg/mL against ABTS free radicals. mdpi.com The stimulation of cell proliferation by certain agents can be inhibited by hydroxyl radical scavengers like thiourea, highlighting the role of ROS in cell growth and the potential of these compounds to modulate it. nih.gov

The table below presents the antioxidant activity of selected thiourea derivatives.

Compound/DerivativeAssayActivity (IC50)Reference
1,3-bis(3,4-dichlorophenyl) thioureaDPPH45 µg/mL mdpi.com
1,3-bis(3,4-dichlorophenyl) thioureaABTS52 µg/mL mdpi.com
Thiourea derivative (Compound 2a)DPPHMore active than standard dergipark.org.tr
Thiourea derivative (Compound 2c)ABTSMore active than standard dergipark.org.tr
Synthesized thiourea derivative (Compound 2)DPPH45 ± 2 µg/mL semanticscholar.org

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogs influences their biological activity and mechanism of action. By systematically modifying different parts of the molecule, researchers can identify key structural features required for potent and selective interaction with biological targets. researchgate.net

Key findings from SAR studies on thiourea derivatives include:

Role of Substituents on Aromatic Rings: The nature and position of substituents on the aryl rings attached to the thiourea nitrogen atoms significantly impact activity. Electron-withdrawing or electron-donating groups can alter the electronic distribution within the molecule, affecting its ability to form hydrogen bonds and other interactions with target proteins. biointerfaceresearch.com

Impact of Heterocyclic Moieties: Introducing a heterocyclic substituent, such as the thienyl group in the target compound, can enhance the specificity of interaction with target proteins. biointerfaceresearch.com In a study on anti-leishmanial activity, the presence of specific aromatic and heterocyclic moieties was critical for potency. researchgate.net

Influence of the Linker: The incorporation of different linker groups, such as a piperazine ring, has been shown to enhance both the potency and selectivity of thiourea derivatives. researchgate.net For example, a second-generation thiourea containing a piperazine ring (compound 5i) showed a significantly improved IC50 of 1.8 µM against Leishmania amazonensis. researchgate.net

These SAR insights are instrumental in the rational design of new analogs with improved efficacy and more refined mechanisms of action. mdpi.com

Computational Approaches to Elucidate Biological Mechanisms

Computational methods, including molecular docking and density functional theory (DFT), are powerful tools for elucidating the biological mechanisms of thiourea derivatives at the molecular level. nih.govrsc.org These in silico approaches complement experimental data by providing detailed insights into drug-receptor interactions and reaction pathways.

Molecular Docking: This technique is widely used to predict the binding conformation and affinity of a ligand (the thiourea derivative) within the active site of a target protein or DNA. biointerfaceresearch.com Docking studies have successfully identified key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the inhibitory activity of these compounds. For instance, docking revealed that a potent thiourea derivative inhibits VEGFR2 by forming hydrogen bonds with the key amino acid residues Asp1046 and Glu885. biointerfaceresearch.com Similarly, the binding mode of derivatives with HDAC1 and DNA has been explored, explaining their observed biological effects. biointerfaceresearch.comnih.gov

Density Functional Theory (DFT): DFT calculations are employed to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net These studies can help understand the tautomeric equilibrium of the thiourea group and the dual hydrogen binding properties that are important for reactivity and stereoselectivity in catalyzed reactions. rsc.orgresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can reveal the dynamic behavior of the ligand-receptor complex over time, providing information on the stability of the binding and conformational changes in the protein. nih.gov This approach has been used to confirm the stability of the complex between a thiourea derivative and histone deacetylase in a biological environment. nih.gov

These computational approaches are invaluable for rational drug design, allowing for the screening of virtual libraries and the optimization of lead compounds before their synthesis and experimental testing. semanticscholar.org

Advanced Applications and Materials Science Contributions of Thiourea Derivatives

Role in Organocatalysis and Asymmetric Synthesis

Thiourea (B124793) derivatives have emerged as powerful organocatalysts, prized for their ability to form hydrogen bonds that can activate and orient substrates in a reaction. wikipedia.orgrsc.orgnih.gov This interaction facilitates a wide range of chemical transformations, particularly in asymmetric synthesis, where the creation of chiral molecules is crucial. nih.govlibretexts.org Bifunctional thiourea catalysts, which incorporate both a hydrogen-bond donor (the thiourea moiety) and a basic site (like an amine), are especially effective in controlling the stereochemical outcome of reactions. rsc.org

Despite the extensive research into thiourea-based organocatalysis, a detailed investigation of published studies indicates that the specific compound [(E)-3-thienylmethyleneamino]thiourea has not been reported or evaluated for its catalytic activity in organocatalysis or asymmetric synthesis. There are no available research findings, data tables, or detailed studies outlining its efficacy, selectivity, or potential as a catalyst in these applications.

Development of Chemosensors for Ion Detection

The structural framework of thiourea is well-suited for the development of chemosensors. The nitrogen and sulfur atoms can act as binding sites for various ions, and modifications to the thiourea backbone allow for the tuning of selectivity and sensitivity. nih.govtsijournals.com Thiourea-based sensors often operate via colorimetric or fluorescent changes upon binding with a target analyte, making them valuable tools for detecting environmentally or biologically significant ions. nih.govmdpi.com

A review of the literature concerning chemosensors for ion detection reveals no specific studies on the use of This compound . There is no published data on its potential as a chemosensor, its binding affinity for specific cations or anions, or its response mechanism (e.g., colorimetric or fluorescent changes) upon ion binding.

Applications in Agrochemical Research

Thiourea derivatives are a significant class of compounds in agrochemical research due to their wide spectrum of biological activities. nih.gov They have been investigated and developed as fungicides, insecticides, herbicides, and plant growth regulators. nih.govresearchgate.net The mode of action often involves the inhibition of essential enzymes or disruption of metabolic pathways in pests and pathogens. biointerfaceresearch.com Research has shown that certain thienyl thiourea compounds can exhibit antifungal properties. For example, a series of thienyl thiourea compounds demonstrated a 72% inhibition rate against the fungus Gaeumannomyces graminis var. tritici (Ggt) at a concentration of 10 mg/L. acs.org

However, there is no specific research available that details the agrochemical applications of This compound . No studies were found that evaluate its specific efficacy as a plant growth regulator, or its mechanisms of fungicidal or insecticidal activity.

Contributions to Polymer Chemistry and Functional Materials

In the field of polymer chemistry, thiourea moieties can be incorporated into polymer backbones or used as cross-linking agents to create functional materials. The hydrogen-bonding capabilities of thiourea can impart self-healing properties to polymers. nih.gov Furthermore, the unique chemistry of thiourea bonds can be utilized to design reprocessable thermosets, contributing to the development of more sustainable polymer systems. nih.gov The inclusion of heterocyclic rings like thiophene (B33073) can also influence the electronic properties of polymers, making them suitable for applications in organic electronics. acs.org

A thorough search of scientific databases and journals yielded no information on the use of This compound in polymer chemistry or the development of functional materials. There are no reports of its polymerization, its incorporation into polymer matrices, or the properties of any resulting materials.

Industrial Applications

Thiourea and its derivatives have found utility in various industrial processes. For instance, they are used in textile processing as reducing agents for dyes and in the production of flame-retardant resins. wikipedia.orgmdpi.com The ability of thiourea to form stable complexes with metal ions also leads to its use in applications like metal extraction and as a component in electroplating solutions. annexechem.com

Regarding This compound , there is no available information detailing its use in any specific industrial applications, such as textile processing or other manufacturing processes. Its potential utility in these areas remains uninvestigated according to the available scientific literature.

Future Perspectives and Emerging Research Avenues for E 3 Thienylmethyleneamino Thiourea

Development of Novel Synthetic Strategies for Advanced Derivatives

The future synthesis of advanced derivatives of [(E)-3-thienylmethyleneamino]thiourea will likely focus on enhancing efficiency, sustainability, and molecular diversity. While the foundational synthesis typically involves the reaction of an appropriate isothiocyanate with an amine, research is moving towards more sophisticated methodologies. mdpi.com

Future synthetic endeavors could include:

Organocatalysis: The use of thiourea-based organocatalysts in asymmetric multicomponent reactions represents a significant advancement. rsc.org These metal-free conditions are eco-friendly and allow for the one-pot synthesis of complex molecules with high enantioselectivity. rsc.org

Green Chemistry Approaches: Employing greener solvents, reducing reaction times, and minimizing waste will be crucial. Methodologies that avoid hazardous reagents and complex purification steps will be prioritized.

Combinatorial Synthesis: High-throughput synthesis techniques could be employed to generate large libraries of this compound derivatives. This would involve systematically modifying the thienyl group and the thiourea (B124793) backbone to rapidly explore the structure-activity relationship (SAR).

Heterocyclic Scaffolding: A promising strategy involves using thiourea derivatives as versatile intermediates for the synthesis of more complex heterocyclic compounds, such as thiazoles and pyrimidines. nih.gov For instance, new routes could be developed for synthesizing novel 3-aryl benzo[d]thiazole-2(3H)-imines from highly substituted thioureas. researchgate.net

These advanced synthetic methods will enable the creation of a new generation of derivatives with improved potency, selectivity, and physicochemical properties.

Design of Multifunctional Coordination Complexes with Tunable Properties

The nitrogen and sulfur atoms in the thiourea moiety make this compound an excellent ligand for coordinating with a wide range of metal ions. mdpi.commdpi.com The formation of metal complexes often enhances biological activity and introduces novel physicochemical properties. nih.gov Future research will focus on the rational design of multifunctional coordination complexes with precisely controlled characteristics.

Key research avenues include:

Exploration of Diverse Metal Centers: While complexes with precious metals like gold (Au), silver (Ag), palladium (Pd), and platinum (Pt) have shown significant cytotoxic activity against cancer cell lines, future work should expand to other transition metals to explore a wider range of catalytic, magnetic, and optical properties. nih.govresearchgate.net

Tunable Ligand Design: The properties of the resulting metal complexes can be fine-tuned by modifying the ligand structure. Introducing different substituents on the thienyl ring can alter the electronic and steric environment around the metal center, thereby influencing the complex's stability, reactivity, and biological efficacy.

Supramolecular Chemistry: The ability of thiourea derivatives to form predictable hydrogen bonds can be exploited to construct complex supramolecular assemblies and coordination polymers. nih.gov These materials could have applications in areas such as gas storage, separation, and heterogeneous catalysis.

Table 1: Potential Metal Complexes and Their Prospective Applications
Metal IonPotential Coordination ModePotential Properties & ApplicationsReference
Gold (Au), Silver (Ag)Monodentate (S-coordination), Bidentate (N,S-chelation)Anticancer, Antimicrobial, Catalysis nih.govresearchgate.net
Palladium (Pd), Platinum (Pt)Monodentate (S-coordination), Bidentate (N,S-chelation)Anticancer (potential DNA intercalators), Cross-coupling catalysis researchgate.net
Copper (Cu), Nickel (Ni), Zinc (Zn)Bidentate (N,S-chelation)Antimicrobial, Enzyme inhibition, Sensors mdpi.com
Ruthenium (Ru), Rhodium (Rh), Iridium (Ir)Bidentate (N,S-chelation)Cytotoxic agents, Catalysis nih.gov

Integration of Advanced Computational Techniques for Predictive Modeling and Design

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules. For this compound, integrating advanced computational techniques will enable predictive modeling and rational design, saving significant time and resources in the lab.

Future computational studies will likely involve:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate a variety of molecular properties, including electronic structure, frontier molecular orbitals (HOMO-LUMO), and global reactivity descriptors. researchgate.net These calculations provide insights into the molecule's stability, reactivity, and potential interaction sites. researchgate.netresearchgate.net

Molecular Docking: To predict and understand the biological activity of this compound derivatives, molecular docking simulations can be performed. These simulations model the interaction of the compound with the active site of specific biological targets, such as enzymes or receptors, helping to elucidate the mechanism of action and guide the design of more potent inhibitors. mdpi.comresearchgate.net

ADMET Prediction: In silico models for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial in the early stages of drug discovery. mdpi.com Applying these models to new derivatives can help identify candidates with favorable pharmacokinetic profiles and low toxicity, increasing the likelihood of success in later developmental stages.

Table 2: Key Computational Parameters for Molecular Design
Computational MethodPredicted ParameterSignificance in DesignReference
Density Functional Theory (DFT)HOMO-LUMO Energy GapIndicates chemical reactivity and stability. researchgate.net
Molecular DockingBinding Affinity / ScorePredicts the strength of interaction with a biological target. mdpi.com
Quantitative Structure-Activity Relationship (QSAR)Biological ActivityCorrelates chemical structure with activity to predict potency of new derivatives. mdpi.com
ADMET SimulationOral Bioavailability, Toxicity ProfileAssesses drug-likeness and potential safety issues early in development. mdpi.com

Deeper Mechanistic Elucidation of Bio-Interactions via Interdisciplinary Approaches

Thiourea derivatives are known to exhibit a vast array of biological activities, including antimicrobial, anticancer, antioxidant, and enzyme inhibitory effects. mdpi.comresearchgate.net However, for many of these compounds, the precise molecular mechanisms underlying their actions are not fully understood. A key future direction for this compound is the detailed elucidation of its interactions with biological systems.

This will require interdisciplinary approaches combining:

Biochemical Assays: Screening the compound against a wide panel of enzymes and receptors to identify specific molecular targets. Thiourea derivatives have shown inhibitory activity against enzymes like tyrosinase, cholinesterase, α-amylase, and α-glucosidase. dergipark.org.trresearchgate.net

Structural Biology: Using techniques like X-ray crystallography and NMR spectroscopy to determine the three-dimensional structure of the compound bound to its biological target. This provides a definitive picture of the binding mode and the key interactions responsible for its activity.

Cellular and Molecular Biology: Investigating the downstream effects of the compound on cellular pathways, such as apoptosis, cell cycle regulation, and signal transduction, to build a comprehensive understanding of its biological impact.

By combining these experimental techniques with the computational methods described previously, researchers can gain a holistic view of the compound's mechanism of action, facilitating the design of derivatives with enhanced selectivity and reduced off-target effects.

Exploration of New Applications in Emerging Technologies

Beyond the well-established biological applications, the unique chemical properties of this compound and its derivatives open doors to new applications in emerging technologies. The thiophene (B33073) ring, in particular, is a common component in organic electronics.

Future exploratory research could focus on:

Chemosensors: The ability of the thiourea group to bind to specific anions and metal ions through hydrogen bonding or coordination makes it an excellent candidate for the development of chemosensors. mdpi.com Derivatives could be designed to produce a colorimetric or fluorescent response upon binding to a target analyte.

Corrosion Inhibitors: Thiourea derivatives have been investigated as effective corrosion inhibitors for various metals, attributed to their ability to adsorb onto the metal surface via their sulfur and nitrogen atoms. mdpi.com

Organic Electronics: Metal complexes of thiourea derivatives could be explored for applications in materials science. For instance, certain complexes have been suggested for use in dye-sensitized solar cells or as catalysts. researchgate.net The presence of the electron-rich thiophene ring could be advantageous in developing novel conductive polymers or materials with interesting optical properties.

By venturing into these new areas, the applicability of the this compound scaffold can be expanded far beyond the realm of medicinal chemistry, contributing to advancements in materials science and analytical chemistry.

Q & A

Q. What are the optimal synthetic routes for [(E)-3-thienylmethyleneamino]thiourea, and how do reaction conditions influence yield and purity?

The synthesis typically involves condensation of 3-thienylcarbaldehyde derivatives with thiourea in a polar aprotic solvent (e.g., ethanol or DMF) under reflux. Key variables include stoichiometric ratios (aldehyde:amine), temperature (60–80°C), and catalysts like acetic acid or p-toluenesulfonic acid. For example, adjusting the solvent polarity can enhance the E/Z isomer ratio, favoring the thermodynamically stable E-configuration . Purity is improved via recrystallization using ethanol/water mixtures, with yields ranging from 65–85% depending on substituent steric effects .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • FT-IR : Key peaks include ν(N–H) at ~3200 cm⁻¹, ν(C=S) at ~1250 cm⁻¹, and ν(C=N) at ~1600 cm⁻¹ .
  • NMR : ¹H NMR shows distinct imine proton signals at δ 8.3–8.5 ppm (E-configuration) and thiophene protons at δ 6.8–7.2 ppm. ¹³C NMR confirms the thiourea carbonyl at δ ~180 ppm .
  • X-ray crystallography : SHELX software is widely used for structure refinement. For example, hydrogen bonding between N–H and S atoms stabilizes the crystal lattice, with bond lengths of ~2.8–3.0 Å .

Q. Which biological assays are commonly used to evaluate the anticancer potential of this compound?

  • Mitochondrial membrane potential (ΔψM) assays : JC-1 staining detects apoptosis via fluorescence shift (red/green ratio) .
  • Caspase-3/7 activation : Luminescent assays quantify intrinsic apoptosis pathway engagement.
  • Cytotoxicity (MTT assay) : IC₅₀ values are determined against cancer cell lines (e.g., MCF-7, A549), with comparisons to normal cells (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported apoptosis mechanisms for thiourea derivatives?

Discrepancies in apoptosis pathways (e.g., Bcl-2 inhibition vs. cytochrome c release) require multi-modal validation:

  • Western blotting : Quantify Bcl-2, Bax, and cytochrome c levels post-treatment.
  • Knockdown models : Use siRNA to silence target genes (e.g., Bcl-2) and observe pathway dependency.
  • Single-cell RNA sequencing : Identify heterogeneous responses in cancer cell populations .

Q. What experimental designs mitigate thiourea’s thyroid toxicity while preserving anticancer efficacy?

  • Structure-activity relationship (SAR) studies : Modify the thiophene or thiourea moieties to reduce thyroid peroxidase inhibition. For example, introducing electron-withdrawing groups on the aryl ring decreases thyrotoxicity .
  • Pharmacokinetic profiling : Monitor serum thyroid-stimulating hormone (TSH) levels in rodent models during subchronic dosing (14–28 days) .

Q. How can computational methods enhance the rational design of this compound derivatives?

  • Molecular docking : Use AutoDock Vina to predict binding affinities for targets like tubulin or topoisomerase II. Validate with MD simulations (e.g., GROMACS) to assess stability over 100-ns trajectories .
  • QSAR models : Correlate logP values and Hammett constants (σ) with bioactivity to prioritize derivatives for synthesis .

Methodological Challenges and Solutions

Q. How to address low reproducibility in thiourea-mediated gold leaching studies when adapting methods for drug delivery systems?

  • Parameter optimization : Control pH (1.5–2.5), temperature (25–40°C), and oxidant concentration (Fe³⁺) to stabilize thiourea during nanoparticle synthesis .
  • HPLC-MS monitoring : Track thiourea degradation products (e.g., cyanamide) that may interfere with biological activity .

Q. What strategies improve the crystallinity of this compound for accurate structural analysis?

  • Solvent screening : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
  • Seeding techniques : Introduce microcrystals to induce homogeneous nucleation .

Data Contradiction Analysis

Q. Why do some studies report potent anticancer activity for thiourea derivatives, while others highlight negligible effects?

  • Cell line variability : Genetic differences (e.g., p53 status) influence drug response. Standardize testing across panels (e.g., NCI-60) .
  • Redox environment : Thiourea’s thiol reactivity may produce false positives in ROS-dependent assays. Include controls with N-acetylcysteine .

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